
(6-Fluoropyridin-3-yl)methanol
Overview
Description
(6-Fluoropyridin-3-yl)methanol (CAS: 39891-05-9) is a fluorinated pyridine derivative with the molecular formula C₆H₆FNO and a molecular weight of 127.12 g/mol . Structurally, it features a hydroxymethyl group (-CH₂OH) at the 3-position and a fluorine atom at the 6-position of the pyridine ring. It is also known as 2-Fluoro-5-(hydroxymethyl)pyridine and serves as a key intermediate in medicinal chemistry, particularly in synthesizing radiopharmaceuticals (e.g., [¹⁸F]T807 for tau imaging ) and heterocyclic compounds . The compound is stored under inert conditions at 2–8°C due to its sensitivity to oxidation and moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Fluoropyridin-3-yl)methanol typically involves the reduction of 6-fluoronicotinaldehyde. One common method includes the use of sodium borohydride as a reducing agent in methanol under ice-cooled conditions. The reaction proceeds as follows:
- Dissolve 6-fluoronicotinaldehyde in methanol.
- Gradually add sodium borohydride to the solution under ice-cooled conditions.
- Stir the mixture for 1 hour.
- The product, this compound, is obtained after purification .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: (6-Fluoropyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Further reduction can convert the hydroxymethyl group to a methyl group.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products:
- Oxidation of this compound can yield 6-fluoronicotinaldehyde or 6-fluoronicotinic acid.
- Reduction can produce 6-fluoro-3-methylpyridine.
- Substitution reactions can lead to various derivatives depending on the nucleophile used.
Scientific Research Applications
(6-Fluoropyridin-3-yl)methanol has several applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: Fluorinated pyridines, including this compound, are explored for their potential as pharmaceutical agents due to their unique pharmacokinetic properties.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of (6-Fluoropyridin-3-yl)methanol depends on its specific application. In biological systems, it can interact with enzymes and receptors, influencing various biochemical pathways. The fluorine atom’s presence enhances the compound’s stability and bioavailability, making it a valuable tool in drug design and development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Modifications on the Pyridine Ring
Fluorine vs. Trifluoromethyl Substitution
- [6-(Trifluoromethyl)pyridin-3-yl]methanol (CAS: Not specified): Structural difference: A trifluoromethyl (-CF₃) group replaces the fluorine atom at the 6-position.
Halogen Additions
- (2-Chloro-5-fluoropyridin-3-yl)methanol (CAS: 1227563-88-3): Structural difference: An additional chlorine atom at the 2-position. Impact: Chlorine’s bulkiness and electronegativity alter steric and electronic properties, which may reduce solubility but improve selectivity in enzyme inhibition .
Hydroxymethyl Group Modifications
Ethanol Derivatives
- 1-(6-Fluoropyridin-3-yl)ethanol (CAS: 1034467-37-2): Structural difference: A hydroxyl-bearing ethyl chain (-CH(OH)CH₃) replaces the hydroxymethyl group.
Incorporation into Complex Heterocycles
- 3-(6-Fluoropyridin-3-yl)-7,8-dimethyl-4,8-dihydro-1H-pyrano[3',4':4,5]furo[3,2-c]pyridin-9(3H)-one (12f): Structural difference: The hydroxymethylpyridine moiety is integrated into a fused pyrano-furo-pyridone system. Impact: Enhanced rigidity and binding specificity for targets like kinases or neurotransmitter receptors .
Functional Group Replacements
Boronic Acid Derivatives
- (6-Fluoropyridin-3-yl)boronic acid (CAS: 351019-18-6):
Carboxylic Acid Derivatives
- 3-(6-Fluoropyridin-3-yl)propanoic acid (CAS: Not specified): Structural difference: A propanoic acid chain replaces the hydroxymethyl group. Impact: Introduces acidity (pKa ~4–5), improving water solubility and metal-binding capacity .
Pharmacological and Physicochemical Profiles
Binding Affinity and Receptor Interactions
- Bis(6-fluoropyridin-3-yl)methanol (Compound 5 in ): Tested for muscarinic acetylcholine receptor (mAChR) affinity via [³H]-N-methylscopolamine binding assays. Comparison: The dimeric structure may enhance avidity compared to monomeric this compound, though specific data for the latter are unavailable .
Physicochemical Properties
Biological Activity
(6-Fluoropyridin-3-yl)methanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.
- Molecular Formula : C₆H₆FNO
- Molecular Weight : 141.11 g/mol
- Structure : The compound features a pyridine ring with a fluorine atom at the 6-position and a hydroxymethyl group (-CH₂OH) at the 3-position, which contributes to its unique chemical reactivity.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in biological systems. The presence of the fluorine atom enhances the compound's stability and bioavailability, making it a valuable candidate in drug design.
Research indicates that this compound may inhibit certain cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism. This inhibition suggests potential implications for drug-drug interactions and pharmacokinetics in therapeutic contexts.
Biological Activities
Synthesis Methods
The synthesis of this compound typically involves standard organic synthesis techniques such as:
- Refluxing : A common method where reactants are heated together to facilitate chemical reactions.
- Microwave-Assisted Synthesis : This modern technique uses microwave radiation to accelerate chemical reactions, often leading to higher yields and shorter reaction times.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
Compound | Key Features | Biological Activity |
---|---|---|
6-Fluoronicoitnaldehyde | Precursor for synthesis | Potential enzyme inhibitor |
6-Fluoronicoitnic acid | Oxidation product | Antimicrobial properties |
6-Fluoro-3-methylpyridine | Reduction product | Neuropharmacological effects |
This table illustrates how variations in substituents can influence biological activity and application potential.
Case Studies and Research Findings
Several studies have highlighted the biological significance of this compound:
-
In Vitro Studies :
- Investigations into the inhibition of CYP1A2 revealed that this compound could serve as a scaffold for developing selective inhibitors that could be used therapeutically to manage drug metabolism.
- In Vivo Evaluations :
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (6-Fluoropyridin-3-yl)methanol, and how are intermediates characterized?
- Methodology : Synthesis typically involves fluorination of a pyridine precursor (e.g., 3-hydroxymethylpyridine) using fluorinating agents like KF in DMSO, followed by reduction of carbonyl intermediates with LiAlH₄ or NaBH₄. Structural confirmation employs NMR (¹H/¹³C), FT-IR, and mass spectrometry. For example, fluorination at the 6-position is confirmed via distinct downfield shifts in ¹⁹F NMR .
Q. How is purity assessed during synthesis, and what analytical techniques are prioritized?
- Methodology : Purity is evaluated via HPLC (C18 column, UV detection at 254 nm) and GC-MS. Residual solvents are quantified using headspace GC, while elemental analysis ensures stoichiometric accuracy. X-ray crystallography may resolve ambiguities in regiochemistry .
Q. What are the key physicochemical properties influencing its reactivity?
- Methodology : LogP (measured via shake-flask method) and pKa (determined potentiometrically) guide solubility and stability. The electron-withdrawing fluorine enhances acidity of the hydroxyl group (pKa ~10.2), facilitating derivatization. Thermal stability is assessed via TGA/DSC .
Advanced Research Questions
Q. How can reaction conditions be optimized for high-yield fluorination while minimizing side products?
- Methodology : Microwave-assisted synthesis reduces reaction time (30–60 minutes vs. 12 hours conventional) with improved regioselectivity. Continuous flow reactors enhance yield (>85%) by maintaining precise temperature control (80–100°C) and avoiding LiAlH₄ over-reduction .
Q. What mechanistic insights explain contradictions in fluorination efficiency across studies?
- Methodology : Competing SNAr (nucleophilic aromatic substitution) vs. radical pathways depend on solvent polarity and fluoride source. DFT calculations (B3LYP/6-31G*) show activation barriers for fluorination are lower in polar aprotic solvents (ΔG‡ ~25 kcal/mol in DMSO vs. 32 kcal/mol in THF) .
Q. How does this compound serve as a precursor for radiopharmaceuticals targeting neurological disorders?
- Methodology : Radiolabeling with ¹⁸F via nucleophilic substitution (K¹⁸F/kryptofix) yields tracers like [¹⁸F]T807, a tauopathy imaging agent. In vitro binding assays (radioligand displacement with [³H]N-methylscopolamine) confirm mAChR affinity (IC₅₀ = 12 nM) .
Q. What strategies mitigate metabolic instability in drug candidates derived from this scaffold?
- Methodology : Methylation of the hydroxyl group or conjugation with PEG moieties reduces first-pass metabolism (human liver microsomes t₁/₂ increased from 15 to >120 minutes). Deuterium incorporation at the benzylic position further stabilizes against CYP450 oxidation .
Q. How do structural modifications (e.g., methyl/trifluoromethyl substituents) alter bioactivity?
- Methodology : SAR studies show 6-fluoro-5-methyl analogs (e.g., from ) exhibit 3-fold higher GSK-3β inhibition (IC₅₀ = 0.8 μM) vs. unsubstituted derivatives due to enhanced hydrophobic pocket binding. Co-crystallization with GSK-3β (PDB: 6K7) validates interactions .
Q. Data Contradiction Analysis
Q. Why do conflicting reports exist regarding its cytotoxicity in cancer cell lines?
- Resolution : Discrepancies arise from assay conditions (e.g., serum-free vs. serum-containing media). In HeLa cells, IC₅₀ ranges from 50 μM (serum-free) to >200 μM (10% FBS), suggesting serum albumin binding reduces bioavailability. Flow cytometry with Annexin V/PI staining clarifies apoptosis vs. necrosis mechanisms .
Properties
IUPAC Name |
(6-fluoropyridin-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO/c7-6-2-1-5(4-9)3-8-6/h1-3,9H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSVYHGEBZQLBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50627408 | |
Record name | (6-Fluoropyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50627408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39891-05-9 | |
Record name | 6-Fluoro-3-pyridinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39891-05-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (6-Fluoropyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50627408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (6-fluoropyridin-3-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.